molecular formula C12H10N2O3S B3001893 N-(3-methylisothiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1207002-64-9

N-(3-methylisothiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B3001893
CAS RN: 1207002-64-9
M. Wt: 262.28
InChI Key: LHZWJVJFUXYDDL-UHFFFAOYSA-N
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Description

The compound "N-(3-methylisothiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide" is a novel pyrazole derivative that has been synthesized and characterized in recent studies. This compound has been of interest due to its potential applications in various fields, including medicinal chemistry and material science. The compound features a benzo[d][1,3]dioxole moiety, which is known for its presence in bioactive compounds, and a 3-methylisothiazol group, which can contribute to various biological activities .

Synthesis Analysis

The synthesis of related compounds has been described in several studies. For instance, benzamide-based 5-aminopyrazoles were prepared through a reaction of benzoyl isothiocyanate with malononitrile, followed by alkylation and reaction with hydrazine . Similarly, a novel pyrazole derivative, which is closely related to the compound , was synthesized and characterized by various spectroscopic methods and X-ray crystallography . These methods provide a foundation for the synthesis of "this compound" by potentially adapting the reaction conditions and starting materials.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For example, the crystal and molecular structure of a similar pyrazole derivative was confirmed by single-crystal X-ray diffraction studies, revealing a twisted conformation between the pyrazole and thiophene rings . Such detailed structural analysis is crucial for understanding the conformation and potential reactivity of "this compound".

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various chemical reactions. For instance, the synthesis of amides, esters, and peptides using a new condensing agent demonstrates the potential for creating a diverse array of derivatives from a core structure . The compound may also undergo similar reactions, which could be useful for further functionalization or for the synthesis of target molecules in pharmaceutical research.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using techniques such as FT-IR, NMR, MS, and UV-visible spectroscopy . These compounds have shown interesting properties, such as the formation of three-dimensional supramolecular assemblies and the presence of intramolecular hydrogen bonds, which could influence their physical stability and reactivity . The thermal decomposition and nonlinear optical properties of these compounds have also been studied, providing insights into their stability and potential applications in material science .

Mechanism of Action

Target of Action

The primary targets of N-(3-methylisothiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide are cancer cells, specifically cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cancer cell lines . These cells are targeted due to their rapid growth and division, which makes them susceptible to the cytotoxic effects of the compound.

Mode of Action

This compound interacts with its targets by reducing the secretion of α-fetoprotein (α-FP), a marker often used in the diagnosis of hepatocellular carcinoma . The compound has been shown to reduce α-FP secretions to 1625.8 ng/ml and 2340 ng/ml, respectively, compared to 2519.17 ng/ml in untreated cells .

Biochemical Pathways

The compound affects the cell cycle, specifically inducing arrest in the G2-M phase . This phase is critical for cell division, and its disruption can lead to cell death. The compound’s effect on this phase was very close to the activity of doxorubicin, a well-known anticancer drug .

Result of Action

The compound has potent anticancer activity, particularly against Hep3B cancer cell line . It has been shown to have a significant cytotoxic effect, with IC50 values generally below 5 μM against the three human cancer cells lines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound. Some similar compounds are recommended to be stored in an inert atmosphere at 2-8°C . Furthermore, the compound’s efficacy can be affected by the physiological environment of the target cells, including factors such as pH, presence of other metabolites, and the state of the cells themselves.

Future Directions

The future directions for research on “N-(3-methylisothiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide” and other benzodioxole derivatives could involve further exploration of their anticancer and antioxidant potential . Additionally, the development and discovery of novel anticancer medications remain extremely important due to various factors .

properties

IUPAC Name

N-(3-methyl-1,2-thiazol-5-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c1-7-4-11(18-14-7)13-12(15)8-2-3-9-10(5-8)17-6-16-9/h2-5H,6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZWJVJFUXYDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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